Boc-2,3-Dimethyl-D-Phenylalanine

説明

作用機序

Target of Action

Boc-2,3-Dimethyl-D-Phenylalanine is a complex organic compound that primarily targets amino functions . This compound plays a pivotal role in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .

Mode of Action

The mode of action of this compound involves the protection of amino functions . The compound is used to convert an amino function into a carbamate . This conversion is generally the first option when there is a need to protect an amino function .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of multifunctional targets . The compound facilitates the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the protection of amino functions . This results in the facilitation of the synthesis of multifunctional targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability .

生化学分析

Biochemical Properties

The biochemical properties of Boc-2,3-Dimethyl-D-Phenylalanine are largely determined by its structure and the presence of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This group is stable under most conditions, making it suitable for use in complex biochemical reactions .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its structural similarity to phenylalanine, it may interact with similar cellular processes. Phenylalanine is involved in the synthesis of proteins and neurotransmitters, playing a crucial role in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The Boc group can be removed under acidic conditions, releasing the protected amine . This process is crucial in peptide synthesis, where the Boc group protects the amine from unwanted reactions .

Metabolic Pathways

Phenylalanine, the parent compound, is involved in several important metabolic pathways, including the synthesis of tyrosine, dopamine, and other neurotransmitters .

準備方法

Synthetic Routes and Reaction Conditions

Boc-2,3-Dimethyl-D-Phenylalanine is typically synthesized through the protection of the amino group of 2,3-dimethyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is carried out under aqueous or anhydrous conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity .

化学反応の分析

Types of Reactions

Boc-2,3-Dimethyl-D-Phenylalanine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Alkylated or acylated derivatives

科学的研究の応用

Boc-2,3-Dimethyl-D-Phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the development of pharmaceuticals due to its stability and ease of incorporation into drug molecules.

Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

類似化合物との比較

Similar Compounds

Boc-Phenylalanine: Similar in structure but lacks the dimethyl groups on the phenyl ring.

Fmoc-2,3-Dimethyl-D-Phenylalanine: Uses a different protecting group (Fmoc) which is removed under basic conditions.

Uniqueness

Boc-2,3-Dimethyl-D-Phenylalanine is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence the compound’s steric and electronic properties . This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements .

生物活性

Boc-2,3-Dimethyl-D-Phenylalanine (Boc-Dmp) is a non-proteinogenic amino acid known for its unique structural features that enhance its biological activity. This compound, characterized by a tert-butoxycarbonyl (Boc) protecting group and methyl substitutions on the phenyl ring, has been studied for its potential applications in medicinal chemistry and biochemistry.

Structural Characteristics

Boc-Dmp's structure includes:

- Amino Group : Protected by a Boc group, which enhances stability and solubility.

- Methyl Substituents : Located at the 2 and 3 positions of the phenyl ring, contributing to its unique reactivity and interaction with biological systems.

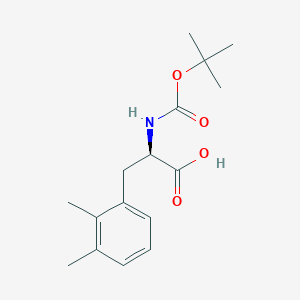

The structural formula can be represented as follows:

Boc-Dmp exhibits various biological activities, primarily through its role as a building block in peptide synthesis. The compound's methyl groups influence its interactions with receptors and enzymes, potentially enhancing selectivity and potency in therapeutic applications.

Case Studies

- Opioid Receptor Binding :

- Antimicrobial Properties :

- Neuroscience Applications :

Synthesis Methods

The synthesis of Boc-Dmp typically involves several key steps:

- Protection of the Amino Group : The amino group is protected using the Boc group to prevent unwanted reactions during synthesis.

- Methylation : The introduction of methyl groups at the 2 and 3 positions is achieved through specific alkylation reactions.

- Purification : The final product is purified to ensure high yield and purity for biological testing.

Comparative Analysis

To illustrate the unique properties of Boc-Dmp compared to related compounds, the following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-L-Phenylalanine | Phenyl group without methyl substitutions | Commonly used in peptide synthesis |

| Boc-2-Methyl-L-Tyrosine | Hydroxyl group on phenyl ring | Involved in neurotransmitter synthesis |

| Boc-D-Tryptophan | Indole ring structure | Known for serotonin production |

| This compound | Methyl substitutions on phenyl ring | Enhanced reactivity and selectivity in synthetic pathways |

Research Findings

Recent studies have highlighted the potential therapeutic applications of Boc-Dmp:

特性

IUPAC Name |

(2R)-3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEUVXSPNWWCBP-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。